N,N-Bis(3-chlorobut-2-en-1-yl)acetamide
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Overview
Description
N,N-Bis(3-chlorobut-2-en-1-yl)acetamide: is an organic compound with the molecular formula C10H15Cl2NO . It contains a total of 29 atoms, including 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 chlorine atoms . This compound is characterized by its unique structure, which includes multiple bonds, rotatable bonds, and a tertiary amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-chlorobut-2-en-1-yl)acetamide typically involves the reaction of 3-chlorobut-2-en-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-chlorobut-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N-Bis(3-chlorobut-2-en-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(3-chlorobut-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-Bis(3-chloro-2-buten-1-yl)acetamide
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
Comparison: N,N-Bis(3-chlorobut-2-en-1-yl)acetamide is unique due to its specific structure, which includes two 3-chlorobut-2-en-1-yl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
79437-19-7 |
---|---|
Molecular Formula |
C10H15Cl2NO |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
N,N-bis(3-chlorobut-2-enyl)acetamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-8(11)4-6-13(10(3)14)7-5-9(2)12/h4-5H,6-7H2,1-3H3 |
InChI Key |
RMVUUXZEAQPHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CC=C(C)Cl)C(=O)C)Cl |
Origin of Product |
United States |
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